molecular formula C6H11ClN2O B2815376 rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride CAS No. 1864003-18-8

rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride

Cat. No.: B2815376
CAS No.: 1864003-18-8
M. Wt: 162.62
InChI Key: YORPSJCGVOVTBL-UYXJWNHNSA-N
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Description

rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride: is a synthetic organic compound known for its unique bicyclic structure. This compound is often used in various chemical and pharmaceutical research due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a dihydropyrrole derivative, under acidic or basic conditions to form the bicyclic core.

    Hydrogenation: The intermediate is then subjected to hydrogenation to reduce any unsaturated bonds, resulting in the hexahydro form.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. These methods ensure high yield and purity through optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the bicyclic ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenated reagents, often in the presence of a base or acid catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced analogs with fewer double bonds.

    Substitution: Substituted derivatives with various functional groups attached to the bicyclic core.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.

    Biological Probes: Used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: Explored as a potential lead compound for developing new pharmaceuticals, particularly for its unique structure and biological activity.

    Therapeutic Agents: Potential use as a therapeutic agent in treating various diseases.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism by which rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride
  • Hexahydro-2H-pyrrolo[3,4-b]pyrrole hydrochloride
  • Hexahydro-2H-pyrrolo[3,4-c]pyrrole hydrochloride

Uniqueness

rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c9-6-1-4-2-7-3-5(4)8-6;/h4-5,7H,1-3H2,(H,8,9);1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORPSJCGVOVTBL-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2NC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC[C@H]2NC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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